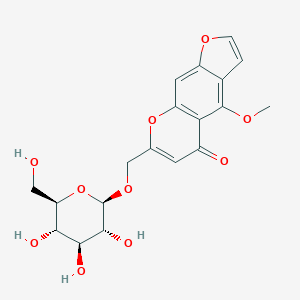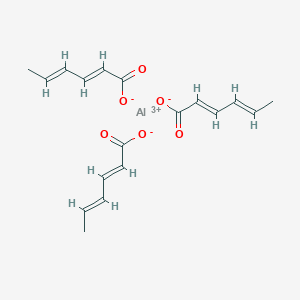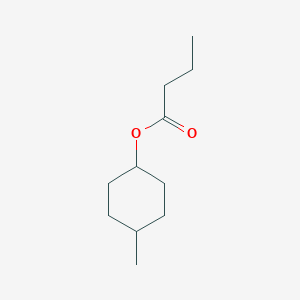
Propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as iodixanol and is used as a contrast agent in medical imaging procedures such as computed tomography (CT) scans. The purpose of
作用机制
Iodixanol works by absorbing X-rays and other forms of electromagnetic radiation, which allows it to be visualized in medical imaging procedures. It also has a high osmolality, which means that it can draw water into the bloodstream and increase blood volume. This property makes it useful in the diagnosis of conditions such as kidney disease and congestive heart failure.
Biochemical and Physiological Effects:
Iodixanol has been shown to have minimal biochemical and physiological effects. It is generally well-tolerated by patients and has a low incidence of adverse reactions. However, some patients may experience mild side effects such as nausea, vomiting, and headache.
实验室实验的优点和局限性
One of the main advantages of iodixanol is its high solubility in water, which makes it easy to work with in lab experiments. It is also relatively non-toxic and has a low incidence of adverse reactions. However, iodixanol can be expensive and may not be suitable for all types of experiments.
未来方向
There are several potential future directions for research on iodixanol. One area of interest is the development of new contrast agents that are more effective and have fewer side effects. Another area of interest is the use of iodixanol in the treatment of diseases such as cancer and autoimmune disorders. Additionally, there is ongoing research into the use of iodixanol in the cryopreservation of stem cells and other tissues for use in regenerative medicine.
合成方法
The synthesis of iodixanol involves the reaction of propionic acid, 2,4,6-triiodo-3-(ethoxycarbonyl)-5-[(methylamino)carbonyl]phenoxy-, with 1-deoxy-1-(methylamino)-D-glucitol in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water and has a molecular weight of 1552.2 g/mol.
科学研究应用
Iodixanol has been extensively studied for its potential applications in scientific research. It is commonly used as a contrast agent in medical imaging procedures such as Propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) scans, angiography, and urography. It is also used in the isolation and purification of viruses, proteins, and other biomolecules. Additionally, iodixanol has been shown to be effective in the cryopreservation of cells and tissues.
属性
CAS 编号 |
19080-53-6 |
|---|---|
分子式 |
C22H34I3N3O10 |
分子量 |
881.2 g/mol |
IUPAC 名称 |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C15H17I3N2O5.C7H17NO5/c1-4-19-13(21)7-9(16)8(14(22)20-5-2)11(18)12(10(7)17)25-6(3)15(23)24;1-8-2-4(10)6(12)7(13)5(11)3-9/h6H,4-5H2,1-3H3,(H,19,21)(H,20,22)(H,23,24);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI 键 |
RNZGAAKUQHFAOK-WZTVWXICSA-N |
手性 SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O |
规范 SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O |
同义词 |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodo-phenoxy]propanoic acid, (2R,3 R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)

